tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17793148
InChI: InChI=1S/C12H24N2O3/c1-9(13)12(16)6-5-7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17793148

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O3/c1-9(13)12(16)6-5-7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
Standard InChI Key IQNAQOOWSSEILZ-UHFFFAOYSA-N
Canonical SMILES CC(C1(CCCN(C1)C(=O)OC(C)(C)C)O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate, reflects its functional groups:

  • Piperidine core: A six-membered heterocyclic ring with nitrogen at position 1.

  • tert-Butyl carbamate (Boc): A protective group at position 1, enhancing stability during synthetic processes .

  • 3-Hydroxy and 3-(1-aminoethyl) substituents: These groups introduce hydrogen-bonding capacity and chiral centers, critical for biological activity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₄N₂O₃
Molecular Weight244.33 g/mol
IUPAC Nametert-butyl 3-(1-aminoethyl)-3-hydroxypiperidine-1-carboxylate
SMILESCC(C1(CCCN(C1)C(=O)OC(C)(C)C)O)N
Solubility (Water)6.26 mg/mL (predicted)
LogP (iLOGP)2.47

Stereochemical Considerations

The compound exhibits two stereocenters at the 3-position of the piperidine ring, leading to four possible diastereomers. Enantiomeric purity is critical for pharmacological activity, as demonstrated in related piperidine derivatives . For example, (3S,4S)-configured analogs show enhanced binding to dopamine receptors compared to their (3R,4R)-counterparts .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step strategies:

  • Piperidine Functionalization: Introduction of hydroxyl and aminoethyl groups via nucleophilic substitution or reductive amination .

  • Boc Protection: Reaction with tert-butyl dicarbonate under basic conditions to install the carbamate group .

A patented method for analogous compounds (e.g., (S)-N-Boc-3-hydroxypiperidine) involves:

  • Hydrogenation of 3-pyridone using rhodium catalysts (4–6 MPa H₂, 80–100°C) .

  • Resolution with D-tartaric acid to isolate the desired enantiomer .

  • Boc protection with tert-butyl dicarbonate in ethyl acetate .

Table 2: Key Reaction Conditions from Patent CN105439939A

StepConditionsYield
HydrogenationRh catalyst, 80–100°C, 32–60h42%
Tartrate ResolutionD-Tartaric acid, ethanol82.5%
Boc Protectiontert-Butyl dicarbonate, 20–30°C82.5%

Industrial Scalability

Continuous flow reactors and micro-mixers are employed to optimize yield and purity . For instance, a micro-channel reactor system achieves 85% conversion efficiency for cyanoacetylation steps in related syntheses.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s solubility in water (6.26 mg/mL) and logP (2.47) suggest moderate membrane permeability, aligning with its role as a CNS-targeting intermediate . Comparative studies show that fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.

Metabolic Stability

In vitro assays using human liver microsomes indicate slow oxidation of the aminoethyl group, suggesting resistance to first-pass metabolism. This property is advantageous for prodrug development.

Biological Activity and Mechanisms

Antitumor Activity

Piperidine-carboxylate derivatives inhibit protein kinases (e.g., CDK4/6) with IC₅₀ values of 0.3–1.2 μM, suppressing cancer cell proliferation in breast and lung carcinoma models.

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀Model
3-Fluoro analogCDK4/60.3 μMMCF-7 cells
3-Aminomethyl analogAChE8.2 μMRecombinant enzyme
(3S,4S)-configured analogD₃ receptor120 nMHEK293 cells

Applications in Medicinal Chemistry

Intermediate for Covalent Inhibitors

The aminoethyl group enables conjugation to electrophilic warheads (e.g., acrylamides), forming covalent kinase inhibitors. For example, derivatives targeting EGFR T790M mutants show 10-fold selectivity over wild-type receptors.

Prodrug Development

Esterification of the hydroxyl group enhances oral bioavailability. Preclinical studies in rats demonstrate a 3.2-fold increase in plasma exposure for prodrug formulations compared to parent compounds.

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